
4-フルオロ-2-メチル-1H-インドール
概要
説明
4-Fluoro-2-methyl-1H-indole is a significant heterocyclic compound . It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .
Synthesis Analysis
The synthesis of 4-Fluoro-2-methyl-1H-indole involves several chemical reactions such as alkylation, aromatic substitution, and nitration . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-methyl-1H-indole is C9H8FN . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Fluoro-2-methyl-1H-indole include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .Physical and Chemical Properties Analysis
4-Fluoro-2-methyl-1H-indole has a density of 1.4±0.1 g/cm^3, a boiling point of 327.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 45.2±0.3 cm^3, and a polar surface area of 36 Å^2 .科学的研究の応用
抗ウイルス用途
4-フルオロ-2-メチル-1H-インドール誘導体は、その抗ウイルス特性について研究されています。 例えば、特定のインドール誘導体は、インフルエンザAウイルスや他のウイルスに対して阻害活性を示しています 。インドール化合物の構造修飾により、高い選択性と効力を備えた新しい抗ウイルス剤を開発することができます。
抗炎症特性
インドール誘導体は、抗炎症作用を持つことが知られています。 4-フルオロ-2-メチル-1H-インドール骨格を医薬品化合物に組み込むことで、炎症性疾患の治療における有効性を高めることができます .
抗癌の可能性
インドール核は、抗癌作用を持つ多くの合成薬剤分子に見られる共通の特徴です。 4-フルオロ-2-メチル-1H-インドール誘導体の研究は、様々な種類の癌に対する新しい治療オプションを提供する可能性のある、新規の抗癌剤の発見につながる可能性があります .
抗HIV効果
インドール構造を含む化合物は、HIVを阻害する可能性について評価されています。 この文脈における4-フルオロ-2-メチル-1H-インドールの探求は、新しい抗HIV薬の開発に貢献する可能性があります .
抗酸化活性
インドール誘導体は、抗酸化剤としても作用します。 4-フルオロ-2-メチル-1H-インドールのユニークな構造は、生物系における酸化ストレスを軽減できる化合物を合成するために活用できる可能性があります .
抗菌作用
インドール誘導体の抗菌特性は、感染症対策において貴重なものです。 4-フルオロ-2-メチル-1H-インドール系化合物は、様々な細菌および真菌病原体に対して効果的な強力な抗菌剤となる可能性があります .
抗結核活性
結核は、依然として世界的な健康上の課題であり、インドール誘導体は、抗結核療法において有望視されています。 この分野における4-フルオロ-2-メチル-1H-インドールの研究と応用は、結核の治療を改善する可能性があります .
抗糖尿病用途
インドール化合物は、抗糖尿病効果と関連付けられています。 4-フルオロ-2-メチル-1H-インドールの用途に関する研究は、新しい薬理学的介入を通じて糖尿病を管理するための新たな道筋を発見する可能性があります .
抗マラリア特性
マラリアとの闘いは、インドール誘導体に基づく新しい抗マラリア薬の開発から恩恵を受ける可能性があります。 4-フルオロ-2-メチル-1H-インドール構造は、より効果的な抗マラリア治療薬を開発するための重要な構成要素となる可能性があります .
抗コリンエステラーゼ活性
インドール誘導体は、アルツハイマー病などの神経変性疾患の治療に重要な抗コリンエステラーゼ活性について研究されています。 この分野における4-フルオロ-2-メチル-1H-インドールの応用は、神経保護療法の進歩につながる可能性があります .
作用機序
Target of Action
4-Fluoro-2-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many bioactive compounds and has been associated with a broad spectrum of biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Safety and Hazards
将来の方向性
Indole derivatives, including 4-Fluoro-2-methyl-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .
特性
IUPAC Name |
4-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGHGDMLJZDQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the quinoline derivative containing 4-Fluoro-2-methyl-1H-indole in cancer research?
A: Research indicates that the quinoline derivative incorporating 4-Fluoro-2-methyl-1H-indole, specifically 1-[[[4-(4-fluoro-2-methyl-1H-indole-5-yl)oxy-6-methoxyquinoline-7-yl]oxy]methyl]cyclopropylamine, shows promise as a potential treatment for specific types of cancer. Preclinical studies suggest that this compound exhibits anti-tumor activity against squamous cell carcinoma of the lung [] and oesophageal cancer []. Notably, in the case of lung squamous cell carcinoma, the compound demonstrated a significant increase in progression-free survival compared to placebo treatments [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
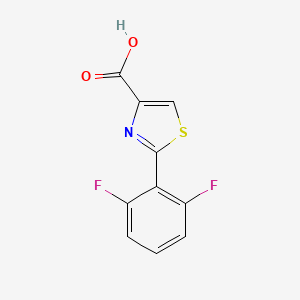
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

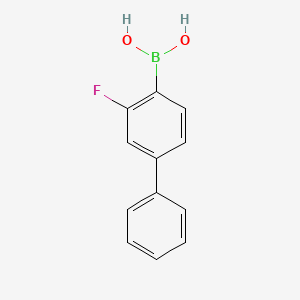
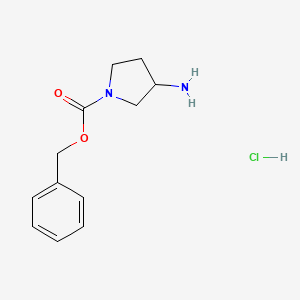
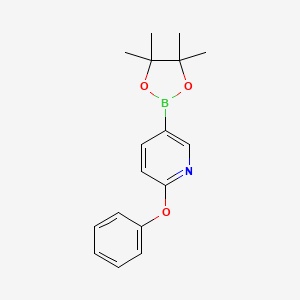
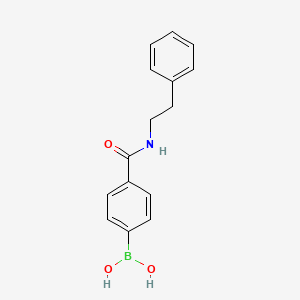
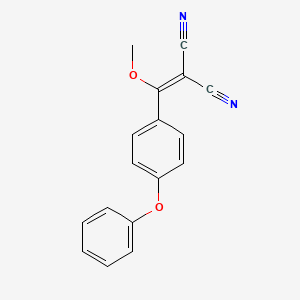
![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
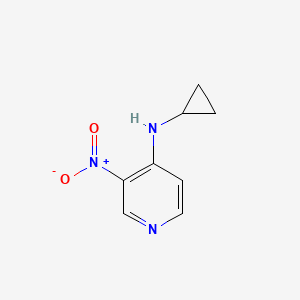
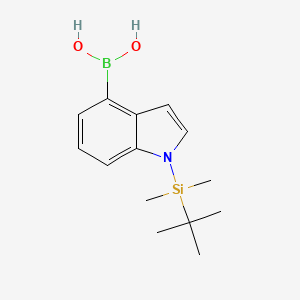


![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)
